Methyl 2-(3-fluorophenoxy)butanoate
Description
Methyl 2-(3-fluorophenoxy)butanoate is an organic compound characterized by a butanoate ester backbone substituted with a 3-fluorophenoxy group. The 3-fluorophenoxy moiety introduces electronic and steric effects that influence its reactivity, stability, and biological activity. This compound is of interest in medicinal chemistry and organic synthesis due to the strategic placement of the fluorine atom, which can enhance metabolic stability and modulate interactions with biological targets.
Properties
CAS No. |
112096-56-7 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 2-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H13FO3/c1-3-10(11(13)14-2)15-9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
QQYUWPJPUATVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluorophenoxy)butanoate typically involves the esterification of 3-fluorophenol with butanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid, which facilitate the esterification process by protonating the carbonyl group of the acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield 3-fluorophenol and butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-fluorophenol and butanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluorophenoxy)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-fluorophenol and butanoic acid, which may interact with various enzymes and receptors . The fluorine atom in the phenoxy group can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituent(s) | Key Properties | Reference ID |
|---|---|---|---|
| This compound | 3-fluorophenoxy, methyl ester | Moderate reactivity; potential metabolic stability | |
| Methyl 2-(4-fluorophenoxy)butanoate | 4-fluorophenoxy, methyl ester | Altered electronic effects; distinct bioactivity | |
| Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate | 3-chloro-2-fluorophenoxy, ethyl ester | Enhanced reactivity; improved lipophilicity | |
| (R)-Methyl 2-((3-bromobenzyl)amino)butanoate | 3-bromobenzyl, methyl ester | High substitution reactivity; strong biological interactions | |
| Methyl 2-(4-methoxyphenoxy)butanoate | 4-methoxyphenoxy, methyl ester | Electron-rich aromatic ring; reduced electrophilic reactivity |
Research Findings and Implications
- Positional Effects: The meta-fluorine in this compound likely confers unique steric and electronic properties compared to para-substituted isomers. For example, positional changes in fluorophenoxy derivatives significantly alter binding to biological targets .
- Halogen Effects : Fluorine’s strong electronegativity and small size enhance metabolic stability, while bromine or chlorine substitutions may prioritize reactivity over stability .
- Ester Variations : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting drug bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
